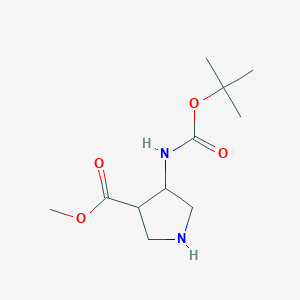

trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQRONFFJSUYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695381 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955138-41-7 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate: A Chiral Building Block for Drug Discovery

This in-depth technical guide provides a comprehensive overview of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, a crucial chiral building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, properties, synthesis, and applications, with a focus on the practical aspects relevant to its use in pharmaceutical research.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic bioactive molecules.[1][2][3][4] Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is critical for selective interactions with biological targets. The stereochemistry of substituents on the pyrrolidine ring plays a pivotal role in determining pharmacological activity. The trans configuration of substituents at the 3 and 4 positions, as seen in the title compound, offers a distinct spatial orientation compared to its cis counterpart, often leading to different binding affinities and biological responses.

This compound serves as a versatile intermediate for the synthesis of a wide range of complex molecules, including enzyme inhibitors, receptor modulators, and other potential therapeutic agents. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom and the methyl ester at the 3-position provide orthogonal handles for further chemical modifications, making it an ideal starting material for multi-step syntheses.

Chemical Identity and Physicochemical Properties

A definitive, universally cited CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases. The compound is often synthesized as a specific stereoisomer for a particular research purpose, and as such, it is frequently referenced by its chemical name or the CAS number of its precursor, trans-4-Amino-1-Boc-pyrrolidine-3-carboxylic acid. For reference, the CAS number for the corresponding cis-isomer, cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, is 164916-49-8 .[5]

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its behavior in biological systems.

| Property | Value |

| Molecular Formula | C11H20N2O4 |

| Molecular Weight | 244.29 g/mol |

| Appearance | Typically a solid |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |

| Chirality | Contains two stereocenters, leading to enantiomers |

Stereoselective Synthesis: A Key Methodological Consideration

The synthesis of the trans isomer of Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate with high stereoselectivity is a critical aspect of its utility. Several synthetic strategies have been developed to achieve this, often starting from commercially available precursors. A common approach involves the stereoselective reduction of a pyrrole precursor or the diastereoselective conjugate addition to an unsaturated ester.[6][7][8][9]

Below is a representative, detailed protocol for the synthesis of the trans isomer, adapted from established methodologies.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of a Suitable Pyrrole Precursor This initial step involves the construction of a substituted pyrrole ring that can be stereoselectively hydrogenated. The specific starting materials and reaction conditions will depend on the desired final stereochemistry (e.g., (3R,4S) or (3S,4R)).

Step 2: Stereoselective Hydrogenation The substituted pyrrole from Step 1 is subjected to catalytic hydrogenation. The choice of catalyst (e.g., Rhodium on alumina) and reaction conditions (e.g., solvent, pressure, temperature) are crucial for achieving high diastereoselectivity for the trans product.[9] The directing effect of existing stereocenters on the pyrrole ring guides the hydrogenation to favor the desired isomer.

Step 3: N-Boc Protection and Esterification Following the hydrogenation, the resulting amine is protected with a Boc group using di-tert-butyl dicarbonate (Boc)2O. The carboxylic acid is then esterified to the methyl ester using standard conditions, such as treatment with methanol in the presence of an acid catalyst.

Step 4: Purification The final product is purified by column chromatography on silica gel to isolate the desired trans isomer from any remaining starting materials, reagents, and the minor cis isomer.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional structure of the trans-substituted pyrrolidine core makes it an attractive scaffold for the design of potent and selective therapeutic agents. The distinct spatial relationship between the amino and carboxylate groups in the trans isomer allows for specific interactions with the active sites of enzymes and receptors that may not be possible with the cis isomer.

This building block has been utilized in the synthesis of a variety of biologically active compounds, including:

-

Protease Inhibitors: The defined stereochemistry is crucial for fitting into the active sites of proteases, such as those involved in viral replication or cancer progression.

-

GPCR Modulators: The pyrrolidine scaffold can serve as a template for designing ligands that target G-protein coupled receptors, which are implicated in a wide range of diseases.

-

Antiviral Agents: The unique shape of the trans isomer can be exploited to design inhibitors of viral enzymes, as demonstrated in the development of treatments for human cytomegalovirus (HCMV).[10]

-

Neurotransmitter Reuptake Inhibitors: The pyrrolidine core is a common feature in molecules that modulate the levels of neurotransmitters in the brain, with potential applications in treating neurological and psychiatric disorders.

The ability to synthesize specific stereoisomers of this pyrrolidine derivative is paramount, as the biological activity of the final drug candidate is often highly dependent on its three-dimensional structure.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of novel drug candidates. Its well-defined stereochemistry and orthogonal protecting groups allow for the construction of complex molecular architectures with precise control over their three-dimensional shape. A thorough understanding of its synthesis, properties, and applications is essential for medicinal chemists seeking to leverage the unique structural features of the pyrrolidine scaffold in the design of next-generation therapeutics. As the demand for stereochemically pure and complex drug molecules continues to grow, the importance of intermediates like this compound in the pharmaceutical industry will undoubtedly increase.

References

-

Smith, A. D., et al. (2004). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. PubMed. [Link]

-

Bunnage, M. E., et al. (2004). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Research Online at MacEwan. [Link]

-

ChemScene. (n.d.). trans-1-[(tert-Butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid. J&K Scientific. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Yin, F., et al. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [Link]

-

Bogen, S. L., et al. (2003). Design and synthesis of pyrrolidine-5,5'-trans-lactams (5-oxo-hexahydropyrrolo[3,2-b]pyrroles) as novel mechanism-based inhibitors of human cytomegalovirus protease. 4. Antiviral activity and plasma stability. Journal of Medicinal Chemistry. [Link]

-

Orena, M., et al. (2003). A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4-Benzyl-3-pyrrolidinecarboxylic Acid. ResearchGate. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

-

Orena, M., et al. (2003). A Stereoselective Approach to Both 3,4- trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4-Benzyl-3-pyrrolidinecarboxylic Acid. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]

-

Dounay, A. B., et al. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters. [Link]

-

Dounay, A. B., et al. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate | 164916-49-8 [chemicalbook.com]

- 6. Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid [roam.macewan.ca]

- 8. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of pyrrolidine-5,5'-trans-lactams (5-oxo-hexahydropyrrolo[3,2-b]pyrroles) as novel mechanism-based inhibitors of human cytomegalovirus protease. 4. Antiviral activity and plasma stability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Introduction: The Significance of Substituted Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[3] Specifically, 3,4-disubstituted pyrrolidines, such as the title compound, trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, are valuable building blocks for constructing complex molecules with diverse pharmacological activities, including antiviral, anticancer, and central nervous system-modulating properties.[3][4][5]

This guide provides a comprehensive overview of scientifically robust synthetic pathways to access this compound. We will delve into the strategic considerations behind different synthetic routes, explain the underlying reaction mechanisms, and provide detailed experimental protocols. The focus is on stereoselective methods that yield the desired trans isomer, a critical aspect for achieving specific biological activity.

Strategic Approaches to the Pyrrolidine Core

The synthesis of highly functionalized pyrrolidines can be broadly categorized into two main strategies: the functionalization of a pre-existing pyrrolidine ring and the de novo construction of the ring through cyclization reactions.[4][5] For the synthesis of our target molecule, both approaches offer viable pathways, each with its own set of advantages and challenges.

Pathway 1: Stereoselective Functionalization of a Precursor

A common and efficient strategy involves starting with a commercially available, stereochemically defined precursor. In this case, a logical starting point is a derivative of 4-amino-pyrrolidine-3-carboxylic acid. The synthesis can be envisioned as a sequence of protection and esterification steps. A plausible precursor is trans-4-Amino-1-Boc-pyrrolidine-3-carboxylic acid, which is commercially available.[6]

Logical Workflow for Pathway 1

Caption: A straightforward synthesis from a carboxylic acid precursor.

Experimental Protocol: Esterification of trans-4-N-Boc-amino-pyrrolidine-3-carboxylic Acid

-

Reaction Setup: To a solution of trans-4-N-Boc-amino-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.1 M), cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the target compound.

Causality Behind Experimental Choices:

-

Anhydrous Methanol: The use of anhydrous solvent is critical to prevent the hydrolysis of thionyl chloride and the desired methyl ester product.

-

Thionyl Chloride: This reagent reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid, activating it for nucleophilic attack by methanol. This is a classic and efficient method for esterification.[7]

-

Sodium Bicarbonate Wash: This step is essential to neutralize the excess acid (HCl and SO₂) generated during the reaction, preventing potential deprotection of the Boc group.

Pathway 2: De Novo Synthesis via Asymmetric Michael Addition

This pathway involves the conjugate addition of a nitromethane to a substituted enoate, followed by reductive cyclization. The stereochemistry is controlled by a chiral organocatalyst.

Logical Workflow for Pathway 2

Caption: De novo synthesis using an asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition

-

Reaction Setup: In a reaction vial, dissolve the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 eq) and benzoic acid (0.2 eq) in an appropriate solvent like toluene (0.5 M).

-

Addition of Reactants: Add the methyl 4-oxo-2-enoate (1.0 eq) to the solution, followed by nitromethane (3.0 eq).

-

Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to isolate the Michael adduct.

Subsequent Reductive Cyclization:

-

Reduction: The resulting γ-nitro ketone is then subjected to a reduction of the ketone and a simultaneous reductive cyclization of the nitro group. This can often be achieved in a single step using catalytic hydrogenation (e.g., H₂, Pd/C, or Raney Nickel) in a protic solvent like methanol.

-

Boc Protection: The resulting amino pyrrolidine can then be protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield the final product.

Causality Behind Experimental Choices:

-

Chiral Organocatalyst: The stereochemical outcome of the Michael addition is dictated by the chiral catalyst, which forms a transient chiral iminium ion with the enoate, directing the nucleophilic attack of the nitromethane from a specific face.

-

Reductive Cyclization: Catalytic hydrogenation is a mild and efficient method for reducing both the nitro group to an amine and facilitating the intramolecular cyclization to form the pyrrolidine ring. The choice of catalyst can influence the stereochemical outcome of the newly formed stereocenters.

Quantitative Data Summary

| Pathway | Key Reaction | Typical Yield (%) | Stereoselectivity (trans:cis) | Key References |

| 1 | Esterification | 85-95 | >99:1 (starting material dependent) | [7] |

| 2 | Asymmetric Michael Addition | 70-90 | up to 95:5 | [8][9] |

| 2 | Reductive Cyclization | 60-80 | Dependent on substrate and conditions | - |

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through multiple effective strategies. The choice of pathway will largely depend on the availability of starting materials, the desired scale of the synthesis, and the need for analog generation. The functionalization of a pre-existing chiral precursor offers a more direct and often higher-yielding route. In contrast, the de novo synthesis via asymmetric Michael addition provides greater flexibility for creating structural diversity.

As the demand for novel therapeutics continues to grow, the development of efficient and stereoselective methods for synthesizing complex building blocks like the title compound will remain a critical area of research. Future efforts will likely focus on further refining catalytic systems to improve efficiency and stereocontrol, as well as exploring novel cyclization strategies to access an even broader range of substituted pyrrolidines.[11][12][13][14]

References

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Pyrrolidine synthesis via ring contraction of pyridines.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Pyrrolidine - Wikipedia. Wikipedia.

- Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction.

- Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl

- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- trans-4-Amino-1-Boc-pyrrolidine-3-carboxylic acid. Sigma-Aldrich.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.

- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trans-4-Amino-1-Boc-pyrrolidine-3-carboxylic acid | 369623-85-8 [sigmaaldrich.com]

- 7. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Pyrrolidine synthesis [organic-chemistry.org]

A Comprehensive Spectroscopic Guide to trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

An In-Depth Technical Resource for Researchers in Synthetic and Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the use of chiral, conformationally constrained scaffolds is a cornerstone of rational drug design. Among these, the pyrrolidine ring system is of paramount importance, serving as a core structural motif in a multitude of biologically active compounds. trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate is a key chiral building block, offering a synthetically versatile platform for the introduction of diverse functionalities. Its defined stereochemistry and orthogonal protecting groups—the tert-butyloxycarbonyl (Boc) group on the amine and the methyl ester on the carboxylic acid—make it an invaluable intermediate for constructing complex molecular architectures.

This technical guide, prepared for researchers, scientists, and drug development professionals, provides a detailed analysis of the essential spectroscopic data required to unambiguously characterize this compound. By integrating insights from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a holistic and self-validating framework for structural confirmation and purity assessment. The causality behind experimental observations is explained to provide not just data, but a deeper understanding of the molecule's structural properties.

Molecular Structure and Conformation

The structural integrity of any synthetic intermediate is the foundation of its utility. For this compound, the key features are the pyrrolidine ring, the trans orientation of the C3-carboxylate and C4-amino substituents, and the presence of the bulky Boc protecting group. This specific stereochemistry influences the ring's conformation and, consequently, its spectral signature.

Caption: 2D representation highlighting the core pyrrolidine ring and key substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.

¹H NMR Analysis

Proton NMR reveals the chemical environment of each hydrogen atom and their spatial relationships through spin-spin coupling. The trans configuration is typically confirmed by the magnitude of the coupling constant between the protons at C3 and C4.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| Boc (C(CH₃)₃) | ~1.45 | s (singlet) | 9H | A strong, sharp singlet indicative of the nine equivalent protons of the tert-butyl group.[1][2] |

| Pyrrolidine Ring CH, CH₂ | 2.90 - 4.20 | m (multiplet) | 7H | A complex region containing signals for the seven protons on the pyrrolidine ring. Specific assignments require 2D NMR, but key protons can be inferred. |

| COOCH₃ | ~3.70 | s (singlet) | 3H | A sharp singlet corresponding to the three equivalent protons of the methyl ester group.[1][2] |

| NH (Boc) | ~5.0 (broad) | br s (broad singlet) | 1H | A broad signal due to quadrupole broadening from the adjacent nitrogen and possible hydrogen exchange. Its chemical shift can be solvent-dependent. |

Causality Behind Assignments:

-

Boc Group: The high electron density and free rotation around the C-C bonds make the nine protons chemically and magnetically equivalent, resulting in a single, un-split signal. Its upfield shift is characteristic of aliphatic protons shielded from electronegative groups.

-

Methyl Ester: The proximity to the electronegative oxygen atoms of the ester carbonyl and ether linkage deshields these protons, shifting them downfield relative to standard alkanes.[2]

-

Pyrrolidine Ring Protons: These protons reside in a complex region due to overlapping signals and coupling between adjacent non-equivalent protons. The protons on carbons attached to nitrogen (C2 and C5) are generally found further downfield than the others. The protons at C3 and C4 are deshielded by their respective electron-withdrawing substituents. The trans relationship between H3 and H4 typically results in a smaller coupling constant (J-value) compared to a cis arrangement.

¹³C NMR Analysis

Carbon NMR provides a map of the carbon skeleton. With proton decoupling, each unique carbon atom appears as a single sharp line, making it straightforward to count the number of distinct carbon environments.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Key Insights |

| C=O (Ester) | ~172-175 | The most downfield signal, characteristic of an ester carbonyl carbon.[2] |

| C=O (Boc) | ~155 | Characteristic chemical shift for a carbamate carbonyl carbon.[2] |

| C(CH₃)₃ (Boc) | ~80 | The quaternary carbon of the Boc group, significantly deshielded by the adjacent oxygen.[2] |

| Pyrrolidine Ring CH, CH₂ | ~40-60 | Carbons of the pyrrolidine ring. C2 and C5 (adjacent to N) and C3/C4 (adjacent to substituents) will have distinct shifts in this region. |

| OCH₃ (Ester) | ~52 | The methyl carbon of the ester, deshielded by the attached oxygen.[2] |

| C(CH₃)₃ (Boc) | ~28.5 | The three equivalent methyl carbons of the Boc group, appearing as a strong signal in the aliphatic region.[2] |

Causality Behind Assignments:

-

Carbonyl Carbons: The C=O carbons are the most deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen and the resonance contribution of the second oxygen, placing them far downfield.

-

Boc Quaternary Carbon: This carbon is bonded to three methyl groups and an oxygen atom. The direct attachment to the electronegative oxygen causes a significant downfield shift.

-

Pyrrolidine Carbons: The chemical shifts are influenced by their substitution and proximity to the nitrogen atom. Carbons directly bonded to nitrogen (C2, C5) are more deshielded than a typical alkane carbon.

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for acquiring high-quality NMR spectra.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for rapidly identifying the presence of key functional groups.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group Origin |

| N-H Stretch | ~3300-3400 | Amine (carbamate) |

| C-H Stretch (sp³) | ~2850-3000 | Pyrrolidine ring, Boc, and Methyl ester |

| C=O Stretch (Ester) | ~1735-1750 | Methyl ester carbonyl[4] |

| C=O Stretch (Carbamate) | ~1680-1700 | Boc protecting group carbonyl[1] |

| N-H Bend | ~1510-1540 | Amine (carbamate) |

| C-O Stretch | ~1160-1250 | Ester and Carbamate C-O bonds |

Trustworthiness Through Self-Validation: The IR spectrum provides a quick and reliable confirmation of the molecular backbone. The presence of two distinct C=O stretching bands is a critical diagnostic feature, confirming the existence of both the ester and the carbamate functionalities.[1] The N-H stretch further validates the Boc-protected amine. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ would indicate the absence of the corresponding carboxylic acid or alcohol impurities.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the crystal.

-

Background Scan: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern upon ionization. For this molecule (C₁₁H₂₀N₂O₄), the expected molecular weight is 244.29 g/mol .

Expected Observations (using Electrospray Ionization, ESI):

-

Molecular Ion Peak: In positive ion mode, the most prominent peak will likely be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 245.3. A sodium adduct, [M+Na]⁺, at m/z ~267.3 may also be observed.

Key Fragmentation Pathways: The Boc group exhibits highly characteristic fragmentation patterns, which serve as a diagnostic signature.

-

Loss of Isobutylene: A primary fragmentation pathway involves the loss of isobutylene (C₄H₈, 56 Da), resulting in a fragment ion at [M+H - 56]⁺ .[5][6]

-

Loss of the Boc Group: Cleavage of the entire Boc group (C₅H₉O₂, 101 Da) can occur, leading to a fragment at [M+H - 101]⁺ .

-

Loss of tert-Butyl Cation: Formation of a stable tert-butyl cation ([C₄H₉]⁺, m/z 57) is very common.

Sources

- 1. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

An In-Depth Technical Guide to the Solubility of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, a key building block in modern drug discovery.[1][2] Intended for researchers, scientists, and drug development professionals, this document will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and discuss the expected solubility profile of this compound in a range of common organic solvents. The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for efficient exploration of pharmacophore space.[2] Understanding the solubility of its derivatives is paramount for successful synthesis, purification, and formulation of novel therapeutic agents.[3][4]

The Crucial Role of Solubility in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage failures. The bioavailability of an orally administered drug is intrinsically linked to its solubility and permeability.[5] Therefore, a thorough understanding of a compound's solubility in various solvent systems is not merely an academic exercise but a critical step in de-risking a drug development program.[3][6] The choice of solvent impacts everything from reaction kinetics and yield in synthesis to the stability and efficacy of the final drug product.[3][7] This guide will equip you with the foundational knowledge and practical methodologies to accurately assess and interpret the solubility of this compound.

Theoretical Framework: What Governs Solubility?

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure.[4] The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play include:

-

Van der Waals forces: Weak, transient attractions between molecules.

-

Dipole-dipole interactions: Attractive forces between polar molecules.

-

Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen or nitrogen).

The structure of this compound features several functional groups that will dictate its solubility profile:

-

A Boc-protecting group: This bulky, nonpolar group contributes to lipophilicity.

-

A secondary amine within the pyrrolidine ring: This group can act as a hydrogen bond acceptor.

-

A methyl ester: This group contains a polar carbonyl group and can act as a hydrogen bond acceptor.

-

An N-H group: This can act as a hydrogen bond donor.

The interplay of these groups will determine how the molecule interacts with different solvents. For instance, in polar aprotic solvents like dimethylformamide (DMF), the dipole-dipole interactions will be significant.[7] In protic solvents like alcohols, hydrogen bonding will play a crucial role.

Experimental Determination of Solubility: The Gold Standard Shake-Flask Method

While various methods exist for determining solubility, the saturation shake-flask (SSF) method is widely regarded as the "gold standard" due to its reliability and ability to achieve true thermodynamic equilibrium.[5][8] The following protocol outlines the steps for determining the solubility of this compound.

Experimental Workflow

Caption: Experimental workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[8]

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).[9]

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[5] It is advisable to sample at intermediate time points to confirm that equilibrium has been reached.[5]

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration.[5] Care must be taken to avoid temperature changes during this step, which could alter the solubility.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9]

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Expected Solubility Profile in Common Organic Solvents

While experimental determination is essential for precise values, we can predict the general solubility trends of this compound based on its structure and the properties of common organic solvents.

| Solvent | Class | Polarity | Hydrogen Bonding | Expected Solubility | Rationale |

| Dichloromethane (DCM) | Chlorinated | Nonpolar | Acceptor | High | The compound's mix of polar and nonpolar features should allow for good interaction with this moderately polar solvent. |

| Ethyl Acetate (EtOAc) | Ester | Polar Aprotic | Acceptor | High | The ester functionality of the solvent can interact favorably with the polar groups of the solute. |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Acceptor | High | The ether oxygen can act as a hydrogen bond acceptor for the N-H group of the solute. |

| Acetonitrile (ACN) | Nitrile | Polar Aprotic | Acceptor | Moderate to High | A polar aprotic solvent that can engage in dipole-dipole interactions. |

| Methanol (MeOH) | Alcohol | Polar Protic | Donor & Acceptor | Moderate to High | Can act as both a hydrogen bond donor and acceptor, facilitating dissolution. |

| Ethanol (EtOH) | Alcohol | Polar Protic | Donor & Acceptor | Moderate | Similar to methanol, but slightly less polar. |

| N,N-Dimethylformamide (DMF) | Amide | Polar Aprotic | Acceptor | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules.[7] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Acceptor | High | Another highly polar aprotic solvent with strong solvating capabilities. A related compound showed good solubility in DMSO.[10] |

| Toluene | Aromatic Hydrocarbon | Nonpolar | None | Low to Moderate | The nonpolar nature of toluene will primarily interact with the Boc group and the hydrocarbon backbone. |

| Hexanes | Aliphatic Hydrocarbon | Nonpolar | None | Low | The highly nonpolar nature of hexanes will not effectively solvate the polar functional groups of the molecule. |

| Water | - | Highly Polar | Donor & Acceptor | Low | The bulky, nonpolar Boc group will likely limit aqueous solubility. |

Molecular Interactions and Solubility

The following diagram illustrates the key structural features of this compound and the potential intermolecular interactions that govern its solubility.

Caption: Key structural features and potential intermolecular interactions of the title compound.

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective utilization in drug discovery and development.[1] This guide has provided a theoretical framework, a robust experimental protocol, and a predictive analysis of its solubility in a range of common organic solvents. By applying the principles and methodologies outlined herein, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately contributing to the successful advancement of new therapeutic agents.[3][11]

References

- Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- Rita Szolláth, et al. (2025, October). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Unknown. (2026, January 2). What Factors Are Taken Into Consideration When Selecting a Solvent?.

- Unknown. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Unknown. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.

- ResearchGate. (2025, August 5). A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice.

- MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.

- Slideshare. solubility experimental methods.pptx.

- Chem-Impex. Boc-(+/-)-trans-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid.

- Unknown. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Guidechem. What is the synthesis method of (R)-3-(Boc-amino)pyrrolidine?.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 7. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate molecular structure and stereochemistry

An In-depth Technical Guide: trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional character and its presence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a key chiral building block: this compound. We delve into the critical aspects of its molecular structure, stereochemical complexity, and the strategic importance of the Boc-protecting group. This document details a representative synthetic protocol, explaining the rationale behind key experimental steps, and outlines rigorous analytical methods for structural confirmation and stereochemical verification, including NMR spectroscopy and chiral HPLC. By synthesizing field-proven insights with foundational chemical principles, this guide serves as an essential resource for scientists leveraging this versatile intermediate in the design and synthesis of next-generation therapeutics.

Molecular Structure and Stereochemical Landscape

The utility of this compound as a synthetic building block is intrinsically linked to its well-defined three-dimensional architecture. Understanding its structural nuances is paramount for its effective application.

Core Structure and Chirality

The molecule is built upon a five-membered saturated nitrogen heterocycle—the pyrrolidine ring. It is substituted at two adjacent positions:

-

C3 Position: A methyl carboxylate (-COOCH₃) group.

-

C4 Position: A tert-butyloxycarbonyl (Boc) protected amino (-NHBoc) group.

Crucially, the molecule possesses two stereocenters at the C3 and C4 positions. The "trans" designation in its name signifies that the methyl carboxylate and the N-Boc-amino groups are located on opposite faces of the pyrrolidine ring. This relative stereochemistry gives rise to a pair of enantiomers: (3S,4R)-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate and its mirror image, the (3R,4S) enantiomer.

Conformational Considerations: The Pyrrolidine Pucker

Unlike aromatic rings, the sp³-hybridized pyrrolidine ring is not planar. It adopts puckered conformations, typically described as "envelope" or "twist" forms, to minimize steric and torsional strain. The energetic preference for a specific pucker is heavily influenced by the nature and orientation of its substituents.[1] The bulky Boc group and the methyl ester in a trans configuration lock the ring into a conformation that projects these functional groups in well-defined vectors, a critical feature for rational drug design where precise interaction with a biological target is required.

The Role of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is not merely a passive component; it is a strategic tool in synthesis.[3] Its presence is essential for several reasons:

-

Deactivation of the Amine: The electron-withdrawing nature of the Boc group suppresses the nucleophilicity and basicity of the nitrogen atom, preventing it from participating in undesired side reactions during subsequent synthetic transformations.

-

Enhanced Solubility: The lipophilic tert-butyl group often improves the solubility of the intermediate in common organic solvents used for reaction and purification.

-

Stereochemical Control: The steric bulk of the Boc group can influence the stereochemical outcome of reactions at adjacent centers, acting as a directing group.

-

Facile Deprotection: The Boc group is robust under many reaction conditions but can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid or HCl) to liberate the free amine for further functionalization.[4]

Caption: Molecular structure of the (3S,4R) enantiomer.

Synthesis and Purification

The synthesis of stereochemically pure pyrrolidines is a cornerstone of modern organic chemistry. Asymmetric synthesis, often employing cycloaddition reactions or starting from the chiral pool, is the preferred approach to access enantiomerically pure forms of the title compound.

Synthetic Strategy: 1,3-Dipolar Cycloaddition

A powerful and convergent method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[1][5] This approach builds the core scaffold and installs the required substituents with stereochemical control in a single key step.

Experimental Protocol: Asymmetric Synthesis

The following protocol is a representative example of an asymmetric synthesis. The choice of a chiral ligand is critical for inducing high enantioselectivity.

Step 1: In situ generation of the Azomethine Ylide

-

To a flame-dried, argon-purged reaction vessel, add methyl glycinate (1.0 equiv) and a suitable aldehyde (e.g., benzaldehyde, 1.0 equiv) in anhydrous toluene (0.2 M).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water and form the corresponding imine.

-

Cool the reaction to room temperature.

Step 2: Chiral Catalyst Preparation

-

In a separate dry flask, add a silver salt catalyst (e.g., AgOAc, 0.05 equiv) and a chiral phosphine ligand (e.g., (R)-BINAP, 0.055 equiv).

-

Stir the mixture in anhydrous toluene for 30 minutes at room temperature to form the active chiral catalyst complex.

Step 3: Asymmetric [3+2] Cycloaddition

-

To the flask containing the chiral catalyst, add methyl acrylate (1.2 equiv).

-

Cool the mixture to 0°C and add the pre-formed imine solution from Step 1 dropwise over 1 hour.

-

Allow the reaction to stir at 0°C for 24-48 hours, monitoring progress by TLC or LC-MS.

Step 4: N-Boc Protection and Workup

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Dissolve the crude residue in dichloromethane (DCM, 0.2 M). Add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) and triethylamine (2.0 equiv).

-

Stir at room temperature for 12 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Step 5: Purification

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Combine fractions containing the desired product and remove the solvent under reduced pressure to yield the pure this compound.

Caption: General workflow for the synthesis and purification.

Analytical Characterization

Rigorous characterization is non-negotiable to confirm the identity, purity, and stereochemistry of the final product. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound. While exact values may vary based on the solvent and instrument, these serve as a reliable reference.[6]

| Technique | Parameter | Expected Value / Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~4.2-4.5 ppm | Proton at C4 (adjacent to -NHBoc) |

| ~3.7 ppm | Methyl ester protons (-OCH₃) | ||

| ~3.2-3.8 ppm | Protons at C3 and C5 | ||

| ~2.0-2.4 ppm | Protons at C2 | ||

| ~1.45 ppm | tert-Butyl protons (-C(CH₃)₃) | ||

| Coupling (J) | J₃,₄ ≈ 4-6 Hz | The small coupling constant between H3 and H4 is characteristic of a trans relationship. | |

| ¹³C NMR | Chemical Shift (δ) | ~172 ppm | Carboxylate Carbonyl (C=O) |

| ~155 ppm | Carbamate Carbonyl (Boc C=O) | ||

| ~80 ppm | Quaternary Carbon of Boc group | ||

| ~52 ppm | Methyl ester Carbon (-OCH₃) | ||

| ~45-55 ppm | C3, C4, C5 | ||

| ~35-40 ppm | C2 | ||

| ~28 ppm | Methyl Carbons of Boc group | ||

| HRMS | [M+H]⁺ | Calculated: 245.1447 | Confirms the elemental composition (C₁₁H₂₁N₂O₄). |

| IR | Wavenumber (cm⁻¹) | ~3350 cm⁻¹ | N-H stretch (carbamate) |

| ~1740 cm⁻¹ | C=O stretch (ester) | ||

| ~1690 cm⁻¹ | C=O stretch (carbamate) |

Chiral Separation and Analysis

For products synthesized as a racemic mixture or when enantiomeric excess (ee) must be determined, chiral chromatography is essential.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H or Chiralpak® AD-H) are highly effective for this class of compounds.[7]

-

Mobile Phase: An isocratic mobile phase of n-Hexane and Isopropanol (IPA) is typically used. A common starting point is 90:10 (Hexane:IPA). A small amount of an additive like trifluoroacetic acid (TFA) may be required to improve peak shape.[7]

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase.

-

Injection and Detection: Inject 5-10 µL onto the column. Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., 210-220 nm).

-

Analysis: The two enantiomers will elute at different retention times (t_R1 and t_R2). The enantiomeric excess can be calculated from the integrated peak areas (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| x 100.

Caption: Principle of enantiomer separation by chiral HPLC.

Applications in Medicinal Chemistry

This compound is more than an intermediate; it is a versatile scaffold for accessing novel chemical space. Its constrained nature makes it a valuable β-amino acid mimic, a class of compounds known for forming stable secondary structures in peptides and for their biological activity.

-

Scaffold for Focused Libraries: The two functional handles—the amine (after deprotection) and the ester—can be orthogonally functionalized. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

-

Kinase Inhibitors: The pyrrolidine core can serve as a rigid scaffold to orient functional groups that interact with the hinge region or other key pockets of protein kinases.[8]

-

GPCR Ligands: It has been incorporated into ligands targeting G-protein coupled receptors, such as the melanocortin-4 receptor (MC4R), where the stereochemistry is critical for potent and selective binding.[9]

-

Peptide Mimetics: The defined trans-substitution pattern mimics a peptide turn, making it a useful component in the design of peptidomimetics with enhanced stability and bioavailability.[10]

Conclusion

This compound is a high-value chiral building block whose utility is rooted in its precise stereochemical and conformational properties. The strategic placement of the trans-oriented amino and carboxylate groups, combined with the indispensable role of the Boc protecting group, provides a robust platform for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, purification, and rigorous analytical characterization is fundamental for any researcher aiming to leverage this powerful tool in the pursuit of innovative drug discovery.

References

- BenchChem. (2025).

- PMC, NIH. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

- Chem-Impex. Boc-(+/-)-trans-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid.

- PubMed. (2007). Mixed-sequence pyrrolidine-amide oligonucleotide mimics: Boc(Z) synthesis and DNA/RNA binding properties.

- EvitaChem. Buy 6-(1-Boc-3-pyrrolidinyl)quinoline (EVT-13822505).

- ACS Publications.

- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.

- ResearchGate. (2025). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers.

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- PubMed. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor.

- PMC, NIH. (2016). Crystal structure of methyl 3′-benzamido-4′-(4-methoxyphenyl)

- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- CORE.

- PMC, NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- ResearchGate. (2025). Simultaneous Determination of Chiral Amino Acid Enantiomers by Liquid Chromatography–Mass Spectrometry Using (S)-2,5-Dioxypyrrolidine-1-yl-(5-(4-Methylpiperazin-1-yl)-2,4-Dinitrophenyl)

- ACS Publications. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide.

- PMC, NIH. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.

- Open Research@CSIR-NIScPR.

- BenchChem. Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)

- PMC, NIH. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.

- PharmaBlock.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Buy 6-(1-Boc-3-pyrrolidinyl)quinoline (EVT-13822505) [evitachem.com]

- 4. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

The Strategic Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Pyrrolidine Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and active pharmaceutical ingredients (APIs).[1][2][3] Its synthesis, particularly with complex substitution patterns, necessitates a robust and strategic use of protecting groups to control reactivity and stereochemistry. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its unique combination of stability, ease of installation and removal, and its ability to influence reaction outcomes.[4][5][6] This technical guide provides an in-depth analysis of the multifaceted role of the Boc protecting group in modern pyrrolidine synthesis. We will explore the causality behind its selection, detail field-proven experimental protocols, and illustrate its strategic application through mechanistic diagrams and workflow visualizations.

Introduction: The Need for Controlled Synthesis

The synthesis of functionalized pyrrolidines is a cornerstone of modern drug discovery.[1][7] However, the nucleophilic and basic nature of the pyrrolidine nitrogen often interferes with synthetic transformations planned for other parts of the molecule.[5][8] Therefore, temporary masking or "protection" of this amine is a critical first step in any multi-step synthesis.[9][10][11] An ideal protecting group must be:

-

Easy to install in high yield.

-

Stable to a wide range of reaction conditions.

-

Easy to remove selectively in high yield under mild conditions that do not affect other functional groups.[11]

The Boc group fulfills these criteria exceptionally well, making it one of the most common amine protecting groups in organic chemistry.[12]

The Boc Group: Properties and Advantages

The Boc group (tert-butyloxycarbonyl) is a carbamate that effectively masks the reactivity of the pyrrolidine nitrogen.[5][13][14] Its efficacy stems from several key properties:

-

Steric Bulk: The large tert-butyl group provides significant steric hindrance, which can direct the stereochemical outcome of subsequent reactions at adjacent positions.

-

Electronic Effect: The carbamate functionality withdraws electron density from the nitrogen, significantly reducing its nucleophilicity and basicity.[14]

-

Acid Lability: The Boc group is readily cleaved under specific acidic conditions, a process that is mechanically distinct from the removal of many other protecting groups.[4][13][15]

-

Orthogonality: It is stable to basic, nucleophilic, and reductive conditions, making it compatible with other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[5][8][13][16] This orthogonality is crucial for complex, multi-step syntheses.[13][16][17]

Core Synthetic Methodologies

N-Boc Protection of Pyrrolidine

The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[5][12][14] The reaction proceeds via a straightforward nucleophilic acyl substitution.

Mechanism of Boc Protection: The lone pair of the pyrrolidine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride.[13][14] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[14][18]

Caption: Mechanism of N-Boc Protection.

Experimental Protocol: N-Boc Protection of Pyrrolidine [2]

-

Setup: To a round-bottom flask charged with pyrrolidine (1.0 eq) and a suitable solvent (e.g., Dichloromethane (DCM) or a THF/water mixture), add a base such as triethylamine (Et₃N, 1.2 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq).[8][12] Cool the mixture to 0 °C in an ice bath.

-

Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent and add it dropwise to the stirred pyrrolidine solution.[14]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[14][19]

-

Work-up: Once the reaction is complete, dilute the mixture with the organic solvent. Wash sequentially with a weak acid (e.g., 1 M HCl or 10% citric acid solution), water, and brine.[2][14]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-pyrrolidine, which is often pure enough for subsequent steps.[14]

| Reagent/Solvent | Base (eq) | Temp. | Time (h) | Typical Yield | Reference |

| Boc₂O / DCM | Et₃N (1.2) | RT | 1-4 | >95% | |

| Boc₂O / THF/H₂O | NaHCO₃ (2.0) | RT | 2-6 | >95% | |

| Boc₂O / Acetonitrile | DMAP (cat.) | RT | 1-3 | >90% |

Table 1: Common Conditions for N-Boc Protection of Amines.

Boc Deprotection

The removal of the Boc group is its defining feature. It is reliably cleaved under acidic conditions, which proceed via a mechanism that generates a stable tert-butyl cation.[4][13][15]

Mechanism of Acid-Catalyzed Boc Deprotection: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA) or HCl.[4][6][15] This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[4][15] The carbamic acid rapidly decarboxylates to release carbon dioxide gas and the free amine, which is then protonated by the acid to form an ammonium salt.[4][15]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocol: Boc Deprotection with TFA/DCM [6]

-

Setup: Dissolve the N-Boc-pyrrolidine substrate (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

-

Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Caution: Gas evolution (CO₂) occurs. Ensure the system is not closed.[4][15][18]

-

Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Isolation: The resulting product is typically the pyrrolidinium TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to afford the free pyrrolidine.[6]

| Reagent/Method | Solvent | Temp. | Time (h) | Comments | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT | 0.5-2 | Volatile and corrosive; effective and common. | |

| HCl (4M solution) | 1,4-Dioxane | RT | 1-4 | Provides the HCl salt directly. | |

| Trimethylsilyl iodide (TMSI) | Acetonitrile / Methanol | RT | 0.5-2 | Mild conditions for sensitive substrates.[20] |

Table 2: Common Conditions for Boc Deprotection.

Strategic Applications in Pyrrolidine Synthesis

Beyond simply masking the amine, the Boc group is a powerful tool for directing the course of a synthesis.

The Boc Group in Asymmetric Synthesis

The steric bulk of the Boc group is instrumental in controlling stereochemistry. In the asymmetric lithiation of N-Boc-pyrrolidine, pioneered by Beak, the complexation of s-BuLi with a chiral ligand like (-)-sparteine allows for enantioselective deprotonation at the α-position. The bulky Boc group helps to lock the conformation, leading to high stereocontrol in subsequent reactions with electrophiles.[21]

Role in Ring Construction

The Boc group is frequently employed in the construction of the pyrrolidine ring itself. For example, in palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with imines, N-Boc protected imines often provide excellent yields and high enantioselectivity, serving as superior substrates for forming the pyrrolidine core.[22]

Functionalization of the Pyrrolidine Ring

N-Boc-pyrrolidine derivatives are key intermediates for introducing further functionality onto the heterocyclic ring. For instance, direct C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole has been achieved with high enantio- and diastereoselectivity using dirhodium catalysts, providing a powerful route to highly substituted pyrrolidines.[23]

Troubleshooting and Advanced Insights

-

Incomplete Deprotection: This is often due to insufficient acid strength, steric hindrance around the Boc group, or the presence of electron-withdrawing groups that destabilize the tert-butyl cation intermediate.[19] Increasing the acid concentration, reaction time, or temperature can often resolve this issue.[19]

-

Side Reactions: The intermediate tert-butyl cation is a reactive electrophile.[4] It can alkylate nucleophilic sites on the substrate, such as electron-rich aromatic rings or thiols.[24] The addition of a scavenger, like anisole or thioanisole, can trap the cation and prevent these side reactions.[5][20]

Caption: A typical workflow in pyrrolidine synthesis.

Conclusion

The Boc protecting group is far more than a simple placeholder in pyrrolidine synthesis. Its well-understood reactivity, stability, and steric properties make it an active and strategic participant in constructing complex molecular architectures. From ensuring chemoselectivity in multi-step sequences to directing the stereochemical outcome of key bond-forming reactions, the Boc group is an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its application and the underlying mechanisms is essential for the efficient and elegant synthesis of novel pyrrolidine-based therapeutics.

References

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

-

PubMed. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. J Org Chem. 2010 Dec 3;75(23):8136-44. Available at: [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]

-

National Center for Biotechnology Information. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. J Org Chem. 2020 Apr 3; 85(7): 4923–4930. Available at: [Link]

-

Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

-

ChemEurope.com. Di-tert-butyl dicarbonate. Available at: [Link]

-

Synfacts. α-Functionalization of Pyrrolidines to Access Spirocyclic Proline Derivatives. 2024; 20(08): 0841. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. Available at: [Link]

-

ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. J. Org. Chem. 2000, 65, 24, 8415–8420. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

ACS Publications. Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. J. Am. Chem. Soc. 2020, 142, 31, 13531–13539. Available at: [Link]

-

ACS Publications. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chem. Rev. 2023, 123, 7, 3501–3551. Available at: [Link]

-

Organic Chemistry Portal. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Available at: [Link]

-

Wiley-VCH. Greene's Protective Groups in Organic Synthesis, 2 Volume Set. Available at: [Link]

-

MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules 2023, 28(5), 2334. Available at: [Link]

-

PDF Download. GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

-

National Center for Biotechnology Information. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chem Rev. 2023 Apr 12; 123(7): 3501–3551. Available at: [Link]

-

LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]

-

ResearchGate. Greene's Protective Groups in Organic Synthesis. Available at: [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]

-

SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Z) 377, 13 (2019). Available at: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. J Pept Sci. 2000 Jan;6(1):1-26. Available at: [Link]

Sources

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Di-tert-butyl_dicarbonate [chemeurope.com]

- 9. Wiley-VCH - Greene's Protective Groups in Organic Synthesis, 2 Volume Set [wiley-vch.de]

- 10. download.e-bookshelf.de [download.e-bookshelf.de]

- 11. researchgate.net [researchgate.net]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. total-synthesis.com [total-synthesis.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 16. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

- 18. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 21. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

A Technical Guide to the-Mechanism of Action of Pyrrolidine-Based Compounds in Biological Systems

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its significance stems from its unique three-dimensional structure conferred by sp³-hybridized carbons, which allows for extensive exploration of pharmacophore space and stereochemical diversity.[2][3] This guide provides an in-depth technical analysis of the core mechanisms through which pyrrolidine-containing compounds exert their biological effects. We will explore their roles as enzyme inhibitors and receptor modulators, detail the experimental protocols required to validate these mechanisms, and present a logical workflow for characterizing novel compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile pyrrolidine scaffold in their therapeutic programs.

The Privileged Pyrrolidine Scaffold: A Structural Advantage

Unlike flat, aromatic systems, the saturated pyrrolidine ring is non-planar, adopting various "puckered" conformations. This inherent three-dimensionality is a key advantage in drug design, enabling compounds to make more specific and complex interactions with the intricate surfaces of biological targets like enzymes and receptors.[1] The presence of up to four stereogenic carbons allows for the generation of a large number of stereoisomers, each with potentially distinct biological profiles and binding modes.[2][4] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, or its N-H group can serve as a hydrogen bond donor, further enhancing its ability to anchor within a target's binding pocket.[5] These features collectively contribute to the pyrrolidine motif's success in yielding potent and selective therapeutic agents across a wide range of diseases, including diabetes, hypertension, cancer, and neurological disorders.[6][7]

Core Mechanisms of Action

Pyrrolidine-based compounds achieve their therapeutic effects through diverse mechanisms. This section will focus on two of the most prominent: enzyme inhibition and receptor modulation, using well-established drug classes as illustrative examples.

Enzyme Inhibition: The Case of Dipeptidyl Peptidase-4 (DPP-4)

A prime example of pyrrolidine-based enzyme inhibition is the class of drugs known as gliptins, used for the treatment of type 2 diabetes.[8] These agents target Dipeptidyl Peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[11][12]

Mechanism: Many pyrrolidine-containing DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, are substrate-like inhibitors.[8] The pyrrolidine ring mimics the proline residue of natural DPP-4 substrates. A key feature of these inhibitors is often a nitrile (-C≡N) group, which forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme.[5] This interaction effectively blocks the enzyme from processing its natural substrates.

The signaling pathway initiated by DPP-4 inhibition is outlined below:

Caption: Signaling pathway of DPP-4 inhibitors.

Quantitative Data: The potency of enzyme inhibitors is typically measured by their half-maximal inhibitory concentration (IC₅₀). Below is a table comparing the IC₅₀ values for several pyrrolidine-based DPP-4 inhibitors.

| Compound | Target | IC₅₀ (nM) | Reference |

| Vildagliptin | DPP-4 | ~11.32 | [7] |

| Saxagliptin | DPP-4 | ~0.5 | [8] |

| Anagliptin | DPP-4 | ~3.8 | N/A |

Receptor Modulation: Nicotinic Acetylcholine Receptors (nAChRs)

The pyrrolidine core is fundamental to the activity of nicotine and its analogs, which act as modulators of nicotinic acetylcholine receptors (nAChRs).[13] These ligand-gated ion channels are widely expressed in the central nervous system and are implicated in cognitive function, reward, and addiction.[14] Pyrrolidine-based compounds can act as agonists (activating the receptor), partial agonists, or allosteric modulators that enhance or inhibit the receptor's response to the endogenous ligand, acetylcholine.[15][16]